5-((4-(4-Fluorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
5-((4-(4-Fluorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C25H28FN5O4S and its molecular weight is 513.59. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to targetEquilibrative Nucleoside Transporters (ENTs) and Monoacylglycerol Lipase (MAGL) , which are involved in various biological processes such as nucleoside transport and endocannabinoid signaling respectively .
Mode of Action
For instance, a compound with a similar fluorophenyl piperazine structure was found to inhibit ENTs . Another compound with a similar structure was found to inhibit MAGL in a competitive mode with respect to the 2-AG substrate .
Biochemical Pathways
Inhibition of ENTs can affect nucleoside transport across cell membranes . Inhibition of MAGL leads to the elevation of 2-AG, the most abundant endogenous agonist of the cannabinoid receptors CB1 and CB2 .
Pharmacokinetics
The logp value of a similar compound was found to be 381370 , which suggests that it may have good lipophilicity and thus potential for good absorption and distribution in the body.
Result of Action
For instance, inhibition of ENTs can affect the transport of nucleosides across cell membranes . Inhibition of MAGL can lead to an increase in 2-AG levels, which can have various effects depending on the tissues and cells involved .
Properties
IUPAC Name |
5-[[4-(4-fluorophenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN5O4S/c1-15-27-25-31(28-15)24(32)23(36-25)21(16-13-19(33-2)22(35-4)20(14-16)34-3)30-11-9-29(10-12-30)18-7-5-17(26)6-8-18/h5-8,13-14,21,32H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFTYZDFYWARKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C(=C3)OC)OC)OC)N4CCN(CC4)C5=CC=C(C=C5)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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